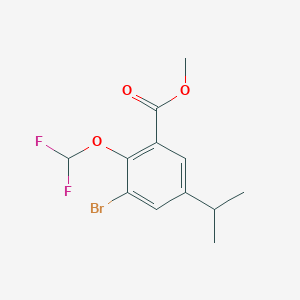

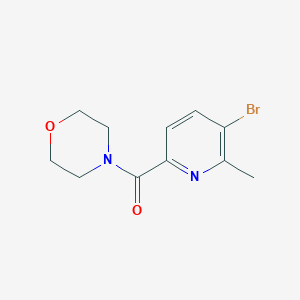

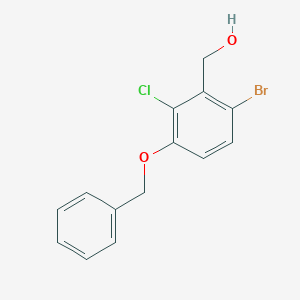

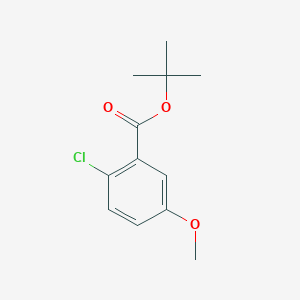

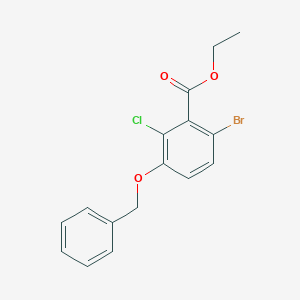

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Suzuki–Miyaura Cross-Coupling

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a valuable reagent in the Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound’s halogen substituents make it a suitable electrophile that can undergo palladium-catalyzed coupling with organoboron compounds.

Pharmaceutical Chemistry: Synthesis of Bioactive Molecules

In pharmaceutical research, this compound is used as an intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further functionalization, making it a versatile precursor for developing drugs with potential therapeutic applications .

Material Science: Advanced Polymer Research

The benzyloxy and halogen groups in Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be utilized in the design and synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials .

Analytical Chemistry: Chromatographic Standards

Due to its distinct chemical structure, this compound can serve as a chromatographic standard. It helps in the calibration of analytical instruments and aids in the development of new analytical methods for detecting complex molecules .

Biochemistry: Enzyme-Catalyzed Reactions

In biochemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be used to study enzyme-catalyzed reactions, such as those involving lipases. These studies can lead to a better understanding of enzymatic selectivity and mechanism .

Environmental Science: Degradation Studies

This compound’s stability and degradation under various environmental conditions can be studied to understand its long-term environmental impact. Such studies are crucial for assessing the ecological safety of chemical compounds .

Agricultural Chemistry: Pesticide Synthesis

In agricultural chemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be a precursor in the synthesis of pesticides. Its halogenated structure allows for the creation of compounds that can act as potent biocides .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is used to optimize chemical processes such as catalysis and reaction kinetics. Its reactivity can provide insights into improving industrial-scale chemical production .

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNORNJAKVWTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.